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molecular formula C6H7F2N3O B3388075 4-(Difluoromethoxy)-6-methylpyrimidin-2-amine CAS No. 85821-30-3

4-(Difluoromethoxy)-6-methylpyrimidin-2-amine

Cat. No. B3388075
M. Wt: 175.14 g/mol
InChI Key: VPSDEDHCJRKTQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04542216

Procedure details

4.0 g (0.017 mol) of 2-methylsulfonyl-4-difluoromethoxy-6-methylpyrimidine are suspended in 60 ml of chloroform. This suspension is saturated with gaseous ammonia, and then stirred for 3 hours at a temperature of between 20° and 25° C. The reaction mixture is subsequently diluted with 50 ml of methylene chloride; the organic phase is separated, washed with water and concentrated by evaporation. There are obtained, as crystalline residue, 2.5 g (85% of theory) of 2-amino-4-difluoromethoxy-6-methylpyrimidine, m.p. 137°-139° C.
Name
2-methylsulfonyl-4-difluoromethoxy-6-methylpyrimidine
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS([C:5]1[N:10]=[C:9]([O:11][CH:12]([F:14])[F:13])[CH:8]=[C:7]([CH3:15])[N:6]=1)(=O)=O.[NH3:16]>C(Cl)(Cl)Cl.C(Cl)Cl>[NH2:16][C:5]1[N:10]=[C:9]([O:11][CH:12]([F:14])[F:13])[CH:8]=[C:7]([CH3:15])[N:6]=1

Inputs

Step One
Name
2-methylsulfonyl-4-difluoromethoxy-6-methylpyrimidine
Quantity
4 g
Type
reactant
Smiles
CS(=O)(=O)C1=NC(=CC(=N1)OC(F)F)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours at a temperature of between 20° and 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic phase is separated
WASH
Type
WASH
Details
washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=NC(=CC(=N1)OC(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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